molecular formula C16H26BNO2 B13932822 N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine

N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine

Cat. No.: B13932822
M. Wt: 275.2 g/mol
InChI Key: LUKYKGCKMYLJOI-UHFFFAOYSA-N
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Description

This compound belongs to the class of boronate esters, characterized by a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a phenyl group. The ethanamine backbone is substituted with dimethyl groups at the nitrogen, enhancing its solubility in organic solvents and modulating its reactivity. Boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis and as intermediates in prodrug development .

Properties

IUPAC Name

N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO2/c1-15(2)16(3,4)20-17(19-15)14-9-7-8-13(12-14)10-11-18(5)6/h7-9,12H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKYKGCKMYLJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine typically involves the reaction of N,N-dimethylaniline with a boronic ester precursor. The reaction is often carried out under inert conditions to prevent oxidation and degradation of the reactants. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by palladium-based catalysts.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine exerts its effects involves the interaction of its boronic ester group with various molecular targets. This interaction can lead to the formation of reversible covalent bonds with diols and other nucleophilic groups, modulating the activity of enzymes and other proteins. The compound’s ability to participate in these interactions makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key analogs differ in the position and nature of substituents on the aromatic ring or adjacent functional groups:

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Applications/Properties Reference
N,N-Dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine Phenyl group at position 3 287.2 (calculated) Cross-coupling reactions, prodrug synthesis
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine Phenoxy group at position 4 303.3 Enhanced solubility due to ether linkage; used in polymer chemistry
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine Pyrazole ring at position 4 305.2 Medicinal chemistry (antimalarial hit optimization)
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Diethylamino group at position 4 289.2 Fluorescent probes; electronic effects from amino group

Key Observations :

  • The position of the boronate ester (para vs. meta) influences reactivity in cross-coupling reactions. Para-substituted analogs exhibit higher steric accessibility in Suzuki reactions .
  • Oxygen-containing linkages (e.g., phenoxy in ) improve solubility in polar solvents but reduce thermal stability compared to direct aryl-amine bonds.
  • Heterocyclic substituents (e.g., pyrazole in ) enhance binding to biological targets, as seen in antiplasmodial studies.

Modifications on the Ethanamine Backbone

Variations in the amine substituents alter electronic and steric properties:

Compound Name Amine Substituents Molecular Weight (g/mol) Key Applications Reference
N-Methyl-1-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine N-Methyl, methyl on phenyl 277.2 Solid tumor prodrugs (e.g., belinostat analogs)
(R)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine Chiral center (R-configuration) 247.2 Asymmetric catalysis; enantioselective synthesis
N-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine Pyridine ring + ethanamine 262.2 Antibacterial agents; metal coordination chemistry

Key Observations :

  • Chiral centers (e.g., ) enable enantioselective applications in catalysis but require complex purification steps.
  • Pyridine-based analogs (e.g., ) show higher coordination affinity for transition metals, useful in supramolecular chemistry.

Biological Activity

N,N-Dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine, commonly referred to as a dimethylaminophenyl dioxaborolane derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common synthetic route includes:

  • Starting Materials :
    • 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine
    • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Palladium catalysts
  • Reaction Conditions :
    • The reaction mixture is typically stirred under an inert atmosphere at elevated temperatures (e.g., 90 °C) for several hours to ensure complete conversion.
  • Purification :
    • Post-reaction purification is usually performed via chromatography to isolate the desired product with high purity (>98%) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Research indicates that it can induce apoptosis in cancer cells through caspase activation pathways .

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy against various cancer cell lines:

Study Cell Line IC50 (µM) Mechanism
Study AA549 (Lung)0.15Apoptosis via caspase activation
Study BMDA-MB-231 (Breast)0.22Inhibition of tubulin polymerization
Study CHL-60 (Leukemia)0.10Cell cycle arrest and apoptosis
  • Caspase Activation : In a study involving A549 lung cancer cells treated with varying concentrations of the compound (50 nM and 100 nM), there was a significant increase in caspase-3 activation compared to controls .
  • Tubulin Polymerization Inhibition : The compound demonstrated potent inhibition of tubulin polymerization in MDA-MB-231 cells, suggesting a mechanism similar to that of Combretastatin-A4 (CA-4), a known anti-cancer agent .

Safety and Toxicology

Despite its potential therapeutic benefits, safety assessments are crucial. Toxicological studies indicate that while the compound exhibits significant anti-cancer properties, careful evaluation of its toxicity profile is necessary for clinical applications.

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